Fmoc-Dap(Alloc)-OH

Description

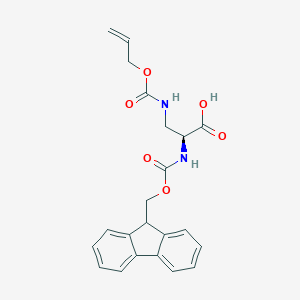

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGCCAXXFLGIU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373241 | |

| Record name | Fmoc-Dap(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188970-92-5 | |

| Record name | Fmoc-Dap(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Dap(Alloc)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the use of non-canonical amino acids is a cornerstone for creating peptides with enhanced stability, potency, and novel functionalities. Among these, Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH , has emerged as a critical building block. Its unique architecture, featuring an orthogonally protected side-chain amine, provides chemists with precise control over peptide modification, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and various peptide conjugates.[1]

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), which contains a primary amine on its side chain.[2] This side-chain amine is a versatile handle for a wide array of chemical modifications, including cyclization, labeling with reporter molecules, or conjugation to other molecules of interest.[2] The strategic protection of this amine is paramount to achieving selective modification. This compound employs an orthogonal protection scheme where the α-amino group is protected by the base-labile Fmoc group, and the β-amino group is protected by the palladium-labile Alloc (allyloxycarbonyl) group.[1] This orthogonality is the key to its utility, allowing for the selective deprotection of the side chain under mild conditions that do not affect the N-terminal Fmoc group or the peptide's linkage to the solid support during solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

This compound is a white to off-white solid that is widely used in peptide synthesis. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid | |

| Synonyms | Fmoc-L-Dap(Alloc)-OH, Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid | |

| Molecular Formula | C₂₂H₂₂N₂O₆ | |

| Molecular Weight | 410.42 g/mol | |

| CAS Number | 188970-92-5 | |

| Purity (HPLC) | ≥98.5% | |

| Typical Coupling Efficiency in SPPS | High (>95%) | |

| Alloc Side-Chain Deprotection Yield | Quantitative with Pd(PPh₃)₄/PhSiH₃ | |

| Storage Temperature | 2-8°C |

Primary Application: Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

The principal application of this compound lies in its role as an orthogonally protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The essence of this strategy is the ability to selectively remove the Alloc protecting group from the Dap side chain at any stage of the synthesis without disturbing the N-terminal Fmoc group or other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). This selective deprotection unveils a primary amine on the peptide side chain, which can then be used for a variety of on-resin modifications.

Key Advantages of the Fmoc/Alloc Orthogonal Strategy:

-

Site-Specific Modification: It allows for the introduction of modifications at a precise location within the peptide sequence.

-

Synthesis of Complex Architectures: It is instrumental in the synthesis of:

-

Cyclic Peptides: The deprotected side-chain amine can form a lactam bridge with a carboxylic acid group elsewhere in the peptide, leading to constrained and potentially more stable and active peptides.

-

Branched Peptides: The side-chain amine can serve as a new point for peptide chain elongation, creating well-defined branched or dendritic peptide structures.

-

Peptide Conjugates: Various molecules such as fluorophores, biotin, lipids, or carbohydrates can be attached to the side-chain amine to tailor the peptide's properties.

-

-

Compatibility: The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).

The general workflow for utilizing this compound in SPPS is depicted in the following diagram:

Caption: Workflow for SPPS using this compound for site-specific modification.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating this compound.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HBTU/HATU and N,N-Diisopropylethylamine (DIPEA) or DIC/Oxyma

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HATU or Oxyma) in DMF.

-

Add the activator (DIPEA or DIC, 3-10 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time may be beneficial.

-

Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide is still attached to the resin. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Peptide-resin containing the Dap(Alloc) residue

-

Anhydrous, degassed Dichloromethane (DCM) or a mixture of DCM/DMF

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.5 equivalents relative to the Alloc group)

-

Scavenger: Phenylsilane (PhSiH₃) (10-20 equivalents) or Morpholine (20-40 equivalents)

-

Reaction vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ in anhydrous DCM. To this solution, add the scavenger (e.g., PhSiH₃).

-

Deprotection Reaction: Add the deprotection cocktail to the resin. The reaction vessel should be protected from light.

-

Reaction Monitoring: Gently agitate the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

-

Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DCM, 5% sodium diethyldithiocarbamate trihydrate in DMF (to remove residual palladium), DMF, and DCM.

The logical relationship for the selective deprotection of the Alloc group is illustrated in the diagram below:

Caption: Key components for the selective deprotection of the Alloc group.

Conclusion

This compound is a powerful and versatile tool in advanced peptide synthesis. Its orthogonal protecting group strategy provides chemists with precise control over the introduction of complex features such as cyclization, branching, and conjugation. The reliable protocols for its incorporation and selective deprotection make it an invaluable building block for the creation of novel peptides for research, diagnostics, and therapeutic development. The ability to perform site-specific modifications on-resin streamlines the synthesis of complex peptides and facilitates the exploration of structure-activity relationships.

References

An In-depth Technical Guide to Fmoc-Dap(Alloc)-OH: Properties, Characteristics, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-canonical amino acids is a cornerstone for the development of novel therapeutics with enhanced potency, stability, and target specificity. Among these, N-α-Fmoc-N-β-allyloxycarbonyl-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH) has emerged as a versatile and indispensable building block. Its unique orthogonal protecting group strategy, which combines the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and the palladium-labile allyloxycarbonyl (Alloc) group at the β-amine, provides chemists with precise control over the synthesis of complex peptide architectures. This technical guide provides a comprehensive overview of the properties, characteristics, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS).

Core Properties and Characteristics

This compound is a white to off-white solid that is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Its key physicochemical properties are summarized in the table below, providing a quick reference for researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂N₂O₆ | [2][3][4] |

| Molecular Weight | 410.42 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 165 °C | |

| Purity (HPLC) | ≥98.5% | |

| Solubility | Soluble in DMF and NMP | |

| Storage Temperature | 2-8°C |

Chemical Structure and Orthogonality

The utility of this compound in peptide synthesis is fundamentally linked to its unique protecting group arrangement. The diagram below illustrates the chemical structure of this versatile amino acid derivative.

Caption: Chemical structure of this compound.

The Fmoc group, protecting the α-amine, is readily cleaved under basic conditions, typically with a solution of piperidine in DMF. This allows for the sequential addition of amino acids to the N-terminus of the peptide chain in a standard SPPS protocol. In contrast, the Alloc group, protecting the side-chain β-amine, is stable to these basic conditions but can be selectively removed by palladium(0) catalysis. This orthogonality is the key to its utility, enabling site-specific modifications of the Dap side chain.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The unique structural features of this compound open up a myriad of possibilities in the synthesis of complex peptides and their conjugates. These include:

-

Synthesis of Branched and Cyclic Peptides: The orthogonally protected side chain of Dap serves as a convenient handle for on-resin cyclization or for the synthesis of branched peptides.

-

Peptide Conjugation: The deprotected β-amino group can be used for the attachment of various moieties, such as fluorescent labels, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

-

Introduction of Post-Translational Modifications: The side chain can be modified to mimic post-translational modifications, aiding in the study of protein function.

Experimental Protocols

Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or HATU/HOAt, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

-

Confirmation of Coupling: A small sample of the resin can be subjected to a Kaiser test to confirm the completion of the coupling reaction.

On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain using palladium catalysis.

Materials:

-

Peptide-resin containing the this compound residue

-

Anhydrous Dichloromethane (DCM)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: e.g., Phenylsilane (PhSiH₃) or Morpholine

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to the Alloc group) in anhydrous DCM. To this solution, add the scavenger (e.g., PhSiH₃, 10-20 equivalents).

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

-

Washing: Thoroughly wash the resin with DCM (5-7 times) and DMF (5-7 times) to ensure the complete removal of the palladium catalyst and scavenger byproducts.

The following diagram illustrates the general workflow for the on-resin deprotection of the Alloc group.

Caption: Workflow for Alloc group deprotection.

Analytical Data

A comprehensive analysis of this compound is crucial for ensuring its quality and for troubleshooting during peptide synthesis. While detailed spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are not always publicly available, they are typically provided by the manufacturer in the Certificate of Analysis (CoA) for a specific lot. Researchers are strongly encouraged to refer to the CoA for detailed analytical information.

Expected Analytical Characteristics:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the Fmoc group, the vinyl protons of the Alloc group, and the aliphatic protons of the diaminopropionic acid backbone.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (410.42 g/mol ).

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H, C=O (carbamate and carboxylic acid), and C=C functional groups present in the molecule.

-

HPLC: High-performance liquid chromatography is used to determine the purity of the compound, which is typically ≥98.5%.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a powerful and versatile tool in the arsenal of peptide chemists. Its orthogonal protecting group strategy provides the flexibility required for the synthesis of complex and modified peptides, which are of significant interest in the development of novel therapeutics and research probes. A thorough understanding of its properties, characteristics, and the experimental protocols for its use is essential for its successful application in the laboratory. This guide provides a foundational understanding to aid researchers in leveraging the full potential of this valuable building block.

References

The Cornerstone of Complex Peptides: A Technical Guide to the Synthesis and Origin of Fmoc-Dap(Alloc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide science and therapeutic development, the incorporation of non-proteinogenic amino acids is a critical strategy for creating peptides with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these specialized building blocks, Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH, has emerged as an indispensable tool. Its unique orthogonal protection scheme allows for the selective modification of the β-amino side chain, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates. This technical guide provides a comprehensive overview of the synthesis, origin, and key applications of this compound.

Origin and Development

The widespread adoption of this compound is a direct result of the evolution of solid-phase peptide synthesis (SPPS) and the need for sophisticated orthogonal protection strategies. The Fmoc group, introduced by Carpino and Han in the 1970s, provided a base-labile alternative to the acid-labile Boc protecting group, offering milder deprotection conditions. The subsequent development of various side-chain protecting groups that could be removed under conditions that leave the Fmoc group and the peptide-resin linkage intact was a pivotal advancement.

The synthesis of orthogonally protected L-2,3-diaminopropionic acid (Dap) derivatives was a significant step forward, providing a versatile scaffold for peptide modification. A common and efficient strategy for the synthesis of the Dap backbone involves starting from a readily available and suitably protected aspartic acid derivative. A key transformation in this approach is the Curtius rearrangement, which converts the side-chain carboxylic acid of aspartic acid into an amine, thereby forming the diaminopropionic acid structure. The choice of the Alloc (allyloxycarbonyl) group for the side-chain protection is due to its stability to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. The Alloc group can be selectively removed under mild conditions using a palladium(0) catalyst, ensuring the integrity of the rest of the peptide for subsequent modifications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of protecting group chemistry. While a specific, detailed, and publicly available protocol for the entire synthesis is not readily found in a single source, a plausible and chemically sound pathway can be constructed from established organic chemistry principles and analogous reactions reported in the literature. The following represents a likely and logical synthetic route starting from Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OH)-OtBu).

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a three-stage process:

-

Activation and Curtius Rearrangement: The free carboxylic acid of the starting material is converted into an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.

-

Trapping of the Isocyanate and Nβ-Alloc Protection: The isocyanate is trapped with a suitable alcohol to form a carbamate, which is then converted to the Alloc-protected β-amino group.

-

Final Deprotection: The tert-butyl ester is selectively removed to yield the final product, this compound.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key stages of the synthesis of this compound.

Stage 1: Acyl Azide Formation and Curtius Rearrangement

This stage transforms the side-chain carboxylic acid of the protected aspartic acid into a β-amino group precursor.

Methodology:

-

Reaction Setup: To a solution of Fmoc-L-aspartic acid 4-tert-butyl ester (1 equivalent) in anhydrous toluene, add triethylamine (1.1 equivalents).

-

Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise to the solution at room temperature.

-

Curtius Rearrangement: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC).

-

Isocyanate Formation: Continue heating until the starting material is consumed, indicating the formation of the isocyanate intermediate. The reaction mixture is typically used directly in the next step without isolation of the isocyanate.

Stage 2: Nβ-Alloc Protection

The highly reactive isocyanate is trapped with allyl alcohol to introduce the Alloc protecting group.

Methodology:

-

Trapping: To the cooled reaction mixture containing the isocyanate intermediate, add allyl alcohol (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: After the reaction is complete (as monitored by TLC), concentrate the mixture under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, the fully protected Fmoc-Dap(Alloc)-OtBu, can be purified by flash column chromatography on silica gel.

Stage 3: Final Deprotection of the Carboxyl Group

The tert-butyl ester is selectively cleaved to yield the final product.

Methodology:

-

Cleavage: Dissolve the purified, fully protected intermediate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (typically in a 1:1 or 2:1 ratio).

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The residue may be co-evaporated with toluene to remove residual TFA.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₂N₂O₆ |

| Molecular Weight | 410.42 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 188970-92-5 |

| Purity (Typical) | ≥98.5% (HPLC) |

| Storage Temperature | 2-8°C |

Table 2: Representative Reaction Parameters for Synthesis

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Curtius Rearrangement | Fmoc-Asp(OH)-OtBu, DPPA, Et₃N | Toluene | 80-90 °C | 70-85% |

| Nβ-Alloc Protection | Isocyanate intermediate, Allyl alcohol | Toluene | Room Temp. | 85-95% |

| Final Deprotection | Fmoc-Dap(Alloc)-OtBu, TFA | DCM | Room Temp. | >90% |

Note: Yields are estimates based on analogous reactions and would require experimental optimization.

Logical Workflow for Application in SPPS

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The orthogonal nature of its protecting groups allows for a specific workflow for on-resin side-chain modification.

Caption: On-resin modification workflow using this compound.

Conclusion

This compound is a testament to the ingenuity of chemical synthesis in advancing peptide research and development. Its rational design, based on the principles of orthogonal protection, provides a powerful tool for creating complex and functionally diverse peptides. A thorough understanding of its synthesis and proper application in SPPS is essential for researchers and scientists aiming to push the boundaries of peptide-based therapeutics and biomaterials. While a definitive, published protocol for its synthesis remains somewhat fragmented in the public domain, the established chemical transformations provide a clear and reliable path to its preparation. The continued use of this compound will undoubtedly contribute to future innovations in the field.

Orthogonal Protection Strategy Using Fmoc-Dap(Alloc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The use of non-canonical amino acids is a cornerstone of modern peptide science, enabling the creation of peptides with enhanced therapeutic properties. Among these, L-2,3-diaminopropionic acid (Dap) offers a versatile side-chain primary amine for various modifications, including cyclization, labeling, and conjugation. The successful synthesis of such modified peptides hinges on a robust orthogonal protection strategy. This guide provides a detailed technical overview of the use of Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc)-OH), a key building block that facilitates selective side-chain manipulation in solid-phase peptide synthesis (SPPS).

Core Principles of the this compound Orthogonal Strategy

The orthogonality of protecting groups is a fundamental concept in peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others.[1] The this compound strategy relies on the differential lability of the Nα-Fmoc and Nβ-Alloc protecting groups.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of amino acids during SPPS.[2] It is readily cleaved under mild basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups or the Alloc group.[2][3]

The allyloxycarbonyl (Alloc) group, on the other hand, is stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[4] It is selectively removed by a palladium(0)-catalyzed reaction in the presence of a scavenger. This orthogonality allows for the deprotection of the Dap side-chain amine at any desired stage of the synthesis, enabling site-specific modifications while the peptide remains attached to the solid support.

This strategy is particularly valuable for the synthesis of:

-

Cyclic peptides: On-resin cyclization via lactam bridge formation between the deprotected Dap side-chain amine and a carboxylic acid enhances metabolic stability and binding affinity.

-

Branched peptides: The Dap side chain can serve as an attachment point for a second peptide chain.

-

Peptide conjugates: The exposed amine is a handle for attaching various moieties like fluorophores, imaging agents, or cytotoxic drugs.

Data Presentation

The following tables summarize key quantitative data related to the incorporation and deprotection of this compound in SPPS.

| Parameter | Value/Condition | Reference(s) |

| Purity of this compound | ≥98.5% (HPLC) | |

| Molecular Weight | 410.42 g/mol | |

| Storage Conditions | 2-8°C | |

| Solubility | Soluble in DMF, NMP |

Table 1: Physicochemical Properties of this compound

| Step | Reagents and Conditions | Typical Purity of Crude Product | Reference(s) |

| Fmoc Deprotection | 20% piperidine in DMF | High | |

| Alloc Deprotection | Pd(PPh₃)₄ (0.1-0.25 eq.), Phenylsilane (PhSiH₃) (20-25 eq.) in DCM | >95% | |

| Peptide Coupling | Fmoc-amino acid (3-5 eq.), HBTU/HCTU (2.9-5 eq.), DIPEA (6-8 eq.) in DMF | High | |

| On-Resin Cyclization | PyBOP/HBTU (3-4 eq.), HOBt (4 eq.), DIPEA (6-8 eq.) in DMF | Variable, sequence-dependent |

Table 2: Summary of Key Reactions and Expected Outcomes in SPPS using this compound

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol describes a standard cycle for coupling this compound onto a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

-

Swell the resin in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent such as HOBt or Oxyma (3-5 equivalents) in DMF.

-

Add a coupling reagent like DIC or HBTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 2-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the selective removal of the Alloc protecting group from the Dap side chain.

1. Resin Preparation:

-

Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (e.g., Argon).

2. Deprotection Cocktail Preparation:

-

In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to resin loading) in DCM.

3. Deprotection Reaction:

-

To the resin suspension, add a scavenger such as Phenylsilane (PhSiH₃) (20-25 equivalents).

-

Add the prepared Pd(PPh₃)₄ solution to the resin.

-

Agitate the reaction mixture under an inert atmosphere for 20-30 minutes.

-

Drain the solution and repeat the deprotection step one more time to ensure complete removal.

4. Washing:

-

Wash the resin thoroughly with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove all traces of the catalyst and scavenger.

Protocol 3: On-Resin Side-Chain Cyclization (Lactamization)

This protocol describes the intramolecular cyclization between the deprotected Dap side-chain amine and a C-terminal carboxylic acid.

1. Resin Preparation:

-

After Alloc deprotection and thorough washing, ensure the N-terminal Fmoc group of the peptide chain is still intact.

2. Cyclization:

-

Swell the resin in DMF.

-

In a separate vial, prepare the cyclization cocktail. For example, dissolve a coupling reagent like PyBOP or HBTU (3-4 equivalents), HOBt (4 equivalents), and DIPEA (6-8 equivalents) in DMF.

-

Add the cyclization cocktail to the resin.

-

Agitate the reaction mixture at room temperature for 4-24 hours.

-

Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

3. Final Steps:

-

Once cyclization is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

The synthesis can then proceed with the removal of the N-terminal Fmoc group for further elongation or final cleavage from the resin.

Mandatory Visualization

Caption: Orthogonal deprotection workflow of Fmoc and Alloc groups in SPPS.

References

The Strategic Role of the Alloc Protecting Group in Fmoc-Dap(Alloc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced peptide synthesis and drug discovery, the use of non-canonical amino acids with orthogonally protected side chains is a cornerstone for creating complex and therapeutically relevant molecules. Among these, Fmoc-Dap(Alloc)-OH, or Nα-(9-fluorenylmethoxycarbonyl)-Nβ-(allyloxycarbonyl)-L-diaminopropionic acid, has emerged as a pivotal building block. The strategic implementation of the allyloxycarbonyl (Alloc) protecting group on the side-chain amino group of diaminopropionic acid (Dap) offers chemists precise control over peptide modification, enabling the synthesis of cyclic peptides, branched peptides, and peptide conjugates with enhanced biological activity and stability.[1]

This technical guide delves into the core functionalities of the Alloc protecting group in the context of this compound, providing a comprehensive overview of its chemical properties, applications, and the detailed experimental protocols necessary for its successful implementation in solid-phase peptide synthesis (SPPS).

The Principle of Orthogonality: Alloc in the Context of Fmoc and Boc Chemistries

The paramount advantage of the Alloc group lies in its unique deprotection chemistry, which confers orthogonality to the widely used acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[2][3] This orthogonality is the linchpin for selective deprotection, allowing for specific modifications on the peptide backbone or side chains without affecting other protected functionalities.[4]

-

Fmoc Group: The Nα-Fmoc group is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to allow for peptide chain elongation.[4]

-

Alloc Group: The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal. It is selectively cleaved via a palladium(0)-catalyzed reaction in the presence of a scavenger. This distinct deprotection mechanism allows for the unmasking of the Dap side-chain amino group at a desired stage of the synthesis.

This orthogonal strategy is fundamental for the synthesis of complex peptide architectures, such as side-chain cyclization (lactam bridge formation) or the attachment of labels and other moieties.

Quantitative Data on Alloc Deprotection

The efficiency of Alloc group removal is influenced by several factors, including the choice of palladium catalyst, the scavenger, the solvent, and the reaction temperature. The following tables summarize key quantitative data related to common Alloc deprotection conditions.

| Catalyst | Scavenger | Equivalents (Scavenger) | Solvent | Temperature (°C) | Time | Deprotection Efficiency (%) | Reference |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 10-20 | DCM | Room Temp | 20-60 min | >98 | |

| Pd(PPh₃)₄ | Morpholine | - | - | Room Temp | - | - | |

| Pd(PPh₃)₄ | Dimedone | - | - | Room Temp | - | - | |

| Pd(PPh₃)₄ | Borane-dimethylamine complex | - | - | Room Temp | - | - | |

| - | I₂/H₂O | 5 | PC/EtOAc (1:4) | 50 | 1.5 hours | 99 |

Note: Equivalents for the catalyst are typically in the range of 0.1-0.35 relative to the resin loading.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents), to the amino acid solution to pre-activate it for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Alloc Group

This protocol details the palladium-catalyzed removal of the Alloc group from the Dap side chain. This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood.

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3-5 times) to prepare for the deprotection reaction.

-

Reagent Preparation:

-

Prepare a solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), at 0.1-0.35 equivalents relative to the resin loading in DCM.

-

Prepare a solution of the scavenger, such as phenylsilane (10-20 equivalents), in DCM.

-

-

Deprotection Reaction:

-

Add the palladium catalyst solution to the resin.

-

Immediately add the scavenger solution to the resin.

-

Agitate the mixture gently at room temperature. The reaction is typically complete within 20-60 minutes. For some scavengers, repeating the deprotection cycle may be necessary.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DCM.

-

To remove residual palladium, wash the resin with a 0.5% solution of DIEA in DCM, followed by a 0.02 M solution of sodium diethyldithiocarbamate in DMF.

-

Finally, wash the resin with DMF and DCM.

-

-

Confirmation of Deprotection: The completeness of the Alloc deprotection can be confirmed using the quantitative ninhydrin (Kaiser) test, which will be positive (blue beads) upon successful deprotection of the amine. Alternatively, a small aliquot of the resin can be cleaved and analyzed by RP-HPLC and mass spectrometry.

Visualizing the Workflow and Strategy

The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the application of this compound.

Caption: Orthogonal deprotection strategy using Fmoc and Alloc groups.

Caption: Experimental workflow for SPPS incorporating this compound.

Conclusion

The Alloc protecting group, when utilized in the form of this compound, is an indispensable tool in modern peptide chemistry. Its robust orthogonality to standard Fmoc and Boc protection schemes provides a reliable method for the site-specific modification of peptides. The mild deprotection conditions, coupled with high efficiency, make it a preferred choice for the synthesis of complex peptide architectures that are crucial for advancing peptide-based therapeutics and research. The detailed protocols and quantitative data presented in this guide serve as a practical resource for researchers aiming to leverage the full potential of this versatile building block in their drug development endeavors.

References

A Technical Guide to Fmoc-Dap(Alloc)-OH: Suppliers, Synthesis Protocols, and Applications

For researchers and professionals in drug development and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. Among these, Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid, commonly known as Fmoc-Dap(Alloc)-OH , stands out as a versatile building block. Its unique orthogonal protecting group strategy enables the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and peptide conjugates, which are crucial for enhancing therapeutic efficacy, stability, and target specificity.[1]

This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use, and a look into its applications in modern peptide synthesis.

Commercial Availability and Supplier Specifications

This compound (CAS Number: 188970-92-5) is readily available from a variety of chemical suppliers specializing in peptide synthesis reagents.[2][3][4] The quality and purity of the reagent are critical for successful synthesis. Most suppliers offer the compound with a purity of ≥97% or higher, as determined by HPLC. Below is a summary of product specifications from several prominent vendors.

| Supplier | Product Number (Example) | Purity Specification | Molecular Formula | Molecular Weight | Storage Temperature |

| Sigma-Aldrich | 47546 | ≥98.5% (HPLC) | C₂₂H₂₂N₂O₆ | 410.42 | 2-8°C |

| MedChemExpress | HY-W010962 | 99.59% | C₂₂H₂₂N₂O₆ | 410.42 | -20°C (1 month), -80°C (6 months) |

| ChemScene | CS-W011678 | ≥97% | C₂₂H₂₂N₂O₆ | 410.42 | 4°C |

| Aapptec | UFO131 | Lot-specific (≥98% typical) | C₂₂H₂₂N₂O₆ | 410.42 | 2-8°C |

| Santa Cruz Biotechnology | sc-268063 | Lot-specific | C₂₂H₂₂N₂O₆ | 410.42 | 2-8°C |

| Advanced ChemBlocks | QC11453 | ≥95% | C₂₂H₂₂N₂O₆ | 410.42 | 2-8°C |

| GenoChem World | FAA1366 | Lot-specific | C₂₂H₂₂N₂O₆ | 410.42 | 2-8°C |

| ChemPep | 180418 | Lot-specific | C₂₂H₂₂N₂O₆ | 410.42 | 2-8°C |

Note: This table is for illustrative purposes. Product numbers, purity, and availability may vary. Researchers should consult the supplier's Certificate of Analysis for lot-specific data.

The Power of Orthogonal Protection

The utility of this compound lies in its orthogonal protection scheme. The Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the Nβ-Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst. This allows for the selective deprotection and modification of the side-chain amine while the peptide remains anchored to the solid support and other protecting groups (like acid-labile tBu) are unaffected.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound and the subsequent selective deprotection of the Alloc group during solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU/HATU or DIC/Oxyma

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel and shaker

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain and add a fresh solution of 20% piperidine/DMF, then shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or Oxyma (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) or DIC (3-5 equivalents) to the solution to begin pre-activation (5-10 minutes).

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the vessel at room temperature for 1-2 hours.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Alloc Group Deprotection

This protocol details the selective removal of the Alloc protecting group from the Dap side chain, enabling subsequent modification.

Materials:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Allyl scavenger: e.g., Phenylsilane (PhSiH₃), Morpholine, or an amine-borane complex

-

Anhydrous, degassed DCM or a DCM/DMF mixture

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere to prevent catalyst oxidation.

-

Reagent Preparation: In a separate vial, prepare the deprotection cocktail. Dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and the scavenger (e.g., 10-20 equivalents of Phenylsilane) in the reaction solvent.

-

Deprotection Reaction:

-

Drain the swelling solvent from the resin.

-

Add the deprotection cocktail to the resin.

-

Gently agitate or shake the reaction vessel at room temperature for 1-2 hours. The reaction mixture should be protected from light.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is: DCM (5 times), DMF (5 times), and a final wash with DCM (5 times).

-

-

Confirmation: The successful deprotection of the side-chain amine can be confirmed using a chloranil test.

Conclusion

This compound is an indispensable tool for advanced peptide synthesis. Its commercial availability and the robustness of its orthogonal deprotection chemistry provide researchers with precise control over peptide architecture. By enabling site-specific modifications on a solid support, this reagent opens the door to the creation of novel peptide-based therapeutics, diagnostics, and research tools with tailored properties and enhanced performance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Dap(Alloc)-OH

This guide provides in-depth safety and handling information for Fmoc-Dap(Alloc)-OH (Nα-Fmoc-Nβ-allyloxycarbonyl-L-2,3-diaminopropionic acid), a derivative of the amino acid alanine utilized in peptide synthesis.[1][2] It is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification and Properties

This compound is a white to off-white solid organic compound.[1] Key identifying and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H22N2O6 | [3][4] |

| Molecular Weight | 410.42 g/mol | |

| CAS Number | 188970-92-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 165 °C | |

| Boiling Point | 658.597 °C at 760 mmHg | |

| Density | 1.298 g/cm³ | |

| Solubility | Soluble in DMSO (100 mg/mL) |

Hazard Identification and Safety Precautions

This compound is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory irritation.

| Hazard Statement | Code | Description |

| Causes skin irritation | H315 | The substance can cause irritation upon contact with the skin. |

| Causes serious eye irritation | H319 | The substance can cause serious irritation if it comes into contact with the eyes. |

| May cause respiratory irritation | H335 | Inhalation of the dust may lead to irritation of the respiratory tract. |

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be used when handling this compound:

| Equipment | Specification |

| Eye Protection | Eyeshields or safety glasses |

| Hand Protection | Chemical-resistant gloves |

| Respiratory Protection | Type N95 (US) dust mask or equivalent |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

| Condition | Temperature | Duration |

| Powder | -20°C | 3 years |

| 2-8°C | 2 years | |

| In Solvent (-80°C) | -80°C | 6 months |

| In Solvent (-20°C) | -20°C | 1 month |

The compound should be stored in a dry, well-ventilated place. It is classified under Storage Class 11 as a combustible solid.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Emergency and First Aid Procedures

In case of exposure, follow these first aid measures:

-

After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

After inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

After ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Fire-Fighting and Accidental Release Measures

Fire-Fighting

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Emits toxic fumes under fire conditions.

Accidental Release

-

Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental precautions: Do not let product enter drains.

-

Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate the general workflow for handling this chemical and the logical flow of safety procedures.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Dap(Alloc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, binding affinity, and biological activity. L-α,β-diaminopropionic acid (Dap) is a versatile building block that introduces a primary amine on its side chain, offering a site for various modifications such as cyclization, labeling, or conjugation.[1] The use of Nα-(9-Fluorenylmethyloxycarbonyl)-Nβ-(allyloxycarbonyl)-L-2,3-diaminopropionic acid, or Fmoc-Dap(Alloc)-OH, provides an orthogonal protection strategy crucial for selective side-chain manipulation during solid-phase peptide synthesis (SPPS). The Fmoc group is base-labile, while the Alloc group is selectively removed by palladium catalysis, leaving other protecting groups like Boc (acid-labile) intact.[2] This application note provides a detailed protocol for the incorporation of this compound and the subsequent selective deprotection of the Alloc group.

Data Summary

The efficiency of incorporating this compound and the subsequent deprotection of the Alloc group are critical for the successful synthesis of complex peptides. The following table summarizes typical quantitative data obtained during these processes.

| Parameter | Typical Value | Conditions/Reagents | Reference |

| Coupling Efficiency of this compound | >95% | DIC/Oxyma or HBTU/DIEA in DMF | [2] |

| Alloc Side-Chain Deprotection Yield | Quantitative | Pd(PPh₃)₄/PhSiH₃ in DCM or DMF | [2] |

| Final Purified Peptide Purity | ≥95% | RP-HPLC |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide on a Rink Amide resin, incorporating this compound at a desired position.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading)

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents:

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIEA)

-

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.

-

Alternatively, use HBTU (3-5 equivalents) and DIEA (6-10 equivalents).

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.

Protocol 2: Selective On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the Dap side chain while the peptide remains attached to the resin.

Materials:

-

Peptide-resin containing the this compound residue

-

Dichloromethane (DCM), anhydrous and degassed

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃) as a scavenger

-

Solid-phase synthesis vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes.

-

Deprotection Cocktail Preparation:

-

In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM under an inert atmosphere.

-

Add phenylsilane (20 equivalents) to the solution.

-

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Shake the reaction vessel for 20-30 minutes at room temperature under an inert atmosphere.

-

Repeat the treatment with a fresh deprotection cocktail to ensure complete removal.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove the palladium catalyst and scavenger byproducts.

-

Wash with DMF (3-5 times).

-

-

Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Alloc group. The newly liberated side-chain amine is now available for further modification.

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for On-Resin Side-Chain Modification Using Fmoc-Dap(Alloc)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of peptide-based drug discovery, the incorporation of non-canonical amino acids is a key strategy for enhancing the therapeutic properties of peptides, such as stability, potency, and target selectivity. Fmoc-L-2,3-diaminopropionic acid (Dap) derivatives are particularly valuable building blocks that introduce a primary amine on the side chain, enabling a wide range of modifications. The use of an orthogonally protected Fmoc-Dap(Alloc)-OH, where the side-chain is protected by an allyloxycarbonyl (Alloc) group, offers a versatile platform for site-specific peptide modification.[1][2] The Alloc group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for cleavage from many resins, but it can be selectively removed on-resin using palladium catalysis under mild conditions.[1][3] This orthogonality allows for the synthesis of complex peptide architectures, including cyclic peptides, branched peptides, and peptide conjugates.[1]

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, the selective on-resin deprotection of the Alloc group, and subsequent side-chain modification.

Key Applications

The strategic use of this compound enables several advanced applications in peptide science:

-

Synthesis of Cyclic Peptides: The deprotected side-chain amine of the Dap residue can be reacted with a C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Asp or Glu) to form a lactam bridge, resulting in a cyclized peptide with constrained conformation and potentially improved biological activity.

-

Generation of Peptide Libraries: The exposed amine on the Dap side-chain serves as a versatile handle for coupling various molecules, facilitating the creation of diverse peptide libraries for structure-activity relationship (SAR) studies.

-

Development of Branched Peptides: A second peptide chain can be synthesized on the Dap side-chain, leading to the formation of branched peptides that can mimic protein epitopes or present multiple binding sites.

-

Preparation of Peptide Conjugates: The Dap side-chain allows for the attachment of various moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve the pharmacokinetic and pharmacodynamic properties of the peptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide on Rink Amide resin.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh)

-

Fmoc-protected amino acids, including this compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Washing: After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position using the same coupling protocol.

Workflow for Peptide Chain Elongation with this compound

References

Application Note: Standard Conditions for Removing the Alloc Group from Dap Residue

Audience: Researchers, scientists, and drug development professionals.

Introduction

The allyloxycarbonyl (Alloc) protecting group is a crucial tool in peptide synthesis and the development of complex organic molecules. Its key advantage lies in its orthogonality to other common protecting groups like Boc and Fmoc, as it can be selectively removed under mild, neutral conditions.[1][2] This allows for site-specific modifications of complex peptides, such as those containing the diaminopropionic acid (Dap) residue. The removal of the Alloc group is typically achieved through palladium(0)-catalyzed allylic cleavage, which involves the formation of a π-allyl palladium complex.[2][3] A scavenger is essential to trap the reactive allyl cation generated during this process, preventing side reactions like re-alkylation of the newly deprotected amine.[4] This document provides detailed protocols and comparative data for the efficient removal of the Alloc group from Dap-containing residues.

Mechanism of Alloc Deprotection

The deprotection of the Alloc group is a catalytic cycle initiated by the coordination of a Palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the allyl group. This is followed by oxidative addition to form an allyl-palladium(II) complex. The resulting carbamate ligand can then dissociate and decarboxylate to yield the free amine. To regenerate the Pd(0) catalyst and prevent the allyl group from reattaching to the deprotected amine, a scavenger is introduced. The scavenger, typically a nucleophile or a hydride donor, reacts with the allyl-palladium(II) complex.

Diagram of the Alloc Deprotection Mechanism

References

Application Notes and Protocols: Palladium-Catalyzed Cleavage of the Alloc Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the palladium-catalyzed cleavage of the allyloxycarbonyl (Alloc) protecting group in peptide synthesis. The Alloc group is a valuable tool due to its unique removal conditions, which are orthogonal to the commonly used acid-labile Boc and base-labile Fmoc protecting groups.[1][2][3] This orthogonality is crucial for the synthesis of complex peptides, such as those involving side-chain modifications, cyclization, or branching.[1][2]

The standard method for Alloc removal utilizes a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The catalyst reacts with the allyl group to form a π-allyl palladium complex. The scavenger then intercepts this complex, preventing side reactions and regenerating the catalyst.

Data Presentation: Comparison of Reaction Components

The efficiency of the Alloc deprotection is influenced by the choice of catalyst, scavenger, and solvent, as well as the reaction time and temperature. The following tables summarize quantitative data from various studies to facilitate the selection of optimal conditions.

Table 1: Comparison of Common Scavengers for Alloc Deprotection

| Scavenger | Catalyst | Equivalents | Reaction Time | Temperature | Peptide Purity (%) | Overall Yield (%) | Reference |

| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | 25 | 2 x 20 min | Room Temp | >95 | Not Reported | |

| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | 25 | 1 h | 25°C | Not Specified | Not Specified | |

| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | Not Specified | 2 x 5 min | 38°C (Microwave) | >98 | Not Specified | |

| N-Methylaniline | Pd(PPh₃)₄ | 28 | 2 hours | Room Temp | Not Reported | Not Reported | |

| Dimethylamine borane (Me₂NH·BH₃) | Pd(PPh₃)₄ | Not Specified | 40 min | Room Temp | Quantitative Removal | Not Specified | |

| Tributyltin hydride (Bu₃SnH) | Pd(0) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Table 2: Comparison of Palladium Catalysts and General Reaction Conditions

| Catalyst | Scavenger | Solvent | Reaction Time | Key Features |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | 30 min - 2 hours | Most common and well-documented catalyst for Alloc removal. |

| Pd(0)/DABCO | Not Specified | Not Specified | Short | Not detailed in the provided context. |

| Palladium(II) acetate/TPPTS | Not Specified | Not Specified | Not Specified | Mentioned as a water-soluble alternative. |

Experimental Protocols

Protocol 1: Standard On-Resin Alloc Deprotection

This protocol describes the removal of the Alloc group from a peptide synthesized on a solid support.

Materials:

-

Alloc-protected peptide on solid support (e.g., 2-chlorotrityl resin)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid Phase Peptide Synthesis (SPPS) reaction vessel

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Resin Swelling: Swell the Alloc-protected peptide-resin in anhydrous DCM within an SPPS reaction vessel for 30-60 minutes.

-

Reagent Preparation: In a separate vial, prepare a solution of Pd(PPh₃)₄ (0.1-0.35 equivalents relative to resin loading) and phenylsilane (10-25 equivalents) in anhydrous DCM.

-

Deprotection Reaction: Drain the DCM from the swollen resin. Under an inert atmosphere, add the freshly prepared catalyst/scavenger solution to the resin. Agitate the mixture for 30 minutes to 2 hours at room temperature. For peptides prone to aggregation or difficult sequences, a second treatment with fresh reagents may be beneficial.

-

Washing: After the reaction is complete, drain the solution and wash the resin thoroughly to remove residual catalyst and scavenger. A typical washing sequence is:

-

DCM (3-5 times)

-

DMF (3-5 times)

-

A wash with a solution of a chelating agent like diethyldithiocarbamate can help remove final traces of palladium.

-

-

Monitoring (Optional): The completion of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS. The disappearance of the Alloc-protected peptide peak and the appearance of a new, more polar peak indicates successful deprotection.

Protocol 2: Microwave-Assisted On-Resin Alloc Deprotection

This protocol utilizes microwave irradiation to accelerate the deprotection reaction, significantly reducing the reaction time.

Materials:

-

Same as Protocol 1, with the addition of a microwave-safe reaction vessel.

Procedure:

-

Resin Swelling: Swell the Alloc-protected peptide-resin in the chosen solvent inside a microwave-safe reaction vessel.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.35 equivalents) and scavenger (e.g., phenylsilane, 10-25 equivalents) to the vessel.

-

Microwave Reaction: Place the vessel in a microwave peptide synthesizer. Set the temperature to 38-50°C and the reaction time to 5-10 minutes. It has been reported that two 5-minute deprotections at 38°C can lead to >98% purity.

-

Washing: Following the microwave-assisted reaction, perform the same thorough washing procedure as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed cleavage of the Alloc group in solid-phase peptide synthesis.

Caption: Experimental workflow for palladium-catalyzed Alloc deprotection.

Catalytic Cycle

The diagram below outlines the proposed mechanism for the palladium-catalyzed cleavage of the Alloc group.

Caption: Catalytic cycle of palladium-catalyzed Alloc deprotection.

Troubleshooting and Optimization

-

Incomplete Deprotection: This can be caused by catalyst inactivation, inefficient scavenging, or poor resin swelling. Ensure an inert atmosphere to prevent catalyst oxidation, use a sufficient excess of scavenger, and allow adequate time for resin swelling.

-

Catalyst Poisoning: Certain functional groups, particularly those containing sulfur, can poison the palladium catalyst. Careful planning of the synthetic route is necessary when such residues are present.

-

Residual Palladium: Palladium residues can interfere with subsequent reactions or contaminate the final product. Thorough washing after deprotection is critical. In some cases, treatment with a palladium scavenger resin may be necessary.

-

Side Reactions: Inefficient scavenging of the allyl cation can lead to re-alkylation of the deprotected amine or other nucleophilic side chains. The choice and excess of the scavenger are key to minimizing these side reactions. Amine-borane complexes have been shown to be effective scavengers that prevent amine back-alkylation.

References

Application of Fmoc-Dap(Alloc)-OH in the Creation of Peptide Libraries: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are instrumental in identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools. The incorporation of non-proteinogenic amino acids, such as L-2,3-diaminopropionic acid (Dap), offers a powerful strategy to expand the chemical space of peptide libraries, leading to peptides with enhanced stability, constrained conformations, and novel functionalities. Fmoc-Dap(Alloc)-OH, with its orthogonally protected side-chain amine, is a particularly versatile building block for this purpose. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine is labile to basic conditions, while the allyloxycarbonyl (Alloc) group on the β-amine is selectively removed by palladium(0) catalysis, allowing for precise, site-specific modification of the peptide backbone. This document provides detailed application notes and experimental protocols for the effective use of this compound in the generation of peptide libraries.

Key Applications

The unique orthogonal protection scheme of this compound enables a variety of applications in peptide library synthesis:

-

Branched Peptide Libraries: The deprotected Dap side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the creation of libraries of branched peptides. This approach is valuable for mimicking complex protein epitopes and developing multivalent ligands.

-

Cyclic Peptide Libraries: On-resin cyclization between the deprotected Dap side-chain and a C-terminal carboxylic acid or the side-chain of an acidic amino acid (e.g., Asp or Glu) can be employed to generate libraries of cyclic peptides. Cyclization is a well-established strategy to improve peptide stability and binding affinity.[1]

-

Post-Synthesis Modification Libraries: Following the assembly of a linear peptide library containing a Dap(Alloc) residue, the Alloc group can be selectively removed to unmask the side-chain amine. This amine can then be acylated with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) to create a library of peptides with post-synthetic modifications. This "split-and-pool" diversification strategy allows for the rapid generation of large and diverse libraries.

Data Presentation

Table 1: Synthesis Efficiency and Purity

| Parameter | Typical Value | Notes |

| Purity of this compound | ≥95% | High purity of the starting material is crucial for successful synthesis. |

| Coupling Efficiency in SPPS | >95% | Can be sequence-dependent and may require optimized coupling reagents for sterically hindered positions. |

| Alloc Deprotection Yield | Quantitative | Typically achieved with palladium catalysts and a scavenger. |

| Final Crude Peptide Purity | Variable | Dependent on the length and sequence of the peptide. Purification by HPLC is usually required. |

Table 2: Illustrative Diversity of a Split-and-Pool Peptide Library